![molecular formula C10H12O4 B1338261 2-Ethoxy-4-methoxybenzoic acid CAS No. 55085-15-9](/img/structure/B1338261.png)
2-Ethoxy-4-methoxybenzoic acid
Overview
Description
2-Ethoxy-4-methoxybenzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids . These compounds have a methoxy group substituted for the hydrogen atom at position 2 of the benzene ring . It is a conjugate acid of an O-methylsalicylate .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, related compounds such as pinacol boronic esters have been involved in catalytic protodeboronation .Scientific Research Applications
Nanocomposite Material Synthesis
2-Ethoxy-4-methoxybenzoic acid derivatives have been explored for the synthesis of advanced materials. For instance, functionalized multiwalled carbon nanotubes (MWNTs) using 4-methoxybenzoic acid and 4-ethoxybenzoic acid have been developed for in situ synthesis of Poly(ethylene terephthalate) (PET) nanocomposites. This process offers homogeneous dispersions and high molecular weight PETs, demonstrating the potential of these compounds in material science and engineering (Lee et al., 2005).
Flavor Encapsulation
4-Hydroxy-3-methoxybenzoic acid, a close derivative, has been effectively encapsulated into layered double hydroxide (LDH) for controlled flavor release in food applications. This encapsulation technique ensures sustained flavor release and stability, highlighting the applicability of similar compounds in the food industry (Hong, Oh, & Choy, 2008).
Organic Synthesis
In organic chemistry, this compound-related compounds facilitate the directed ortho-metalation of unprotected benzoic acids. This methodology allows for the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids, showcasing the compound's utility in synthesizing complex organic molecules (Nguyen, Castanet, & Mortier, 2006).
Antioxidant and Material Properties
This compound and its derivatives exhibit promising antioxidant activities and have been studied for their spectroscopic, electronic, thermodynamic, and nonlinear optical (NLO) properties. Such compounds show potential as building blocks for NLO materials due to their significant NLO properties, offering insights into their application in photonics and optoelectronics (Medetalibeyoglu, 2021).
Mechanism of Action
Target of Action
2-Ethoxy-4-methoxybenzoic acid, also known as p-Anisic acid, is a methoxybenzoic acid It’s known that p-anisic acid has antiseptic properties , suggesting that it may interact with bacterial cells or enzymes involved in bacterial growth and survival.
Mode of Action
The antiseptic properties of p-anisic acid suggest that it may interfere with bacterial cell wall synthesis or disrupt bacterial protein synthesis
Biochemical Pathways
For instance, p-Anisic acid can be obtained synthetically by the oxidation of anethole, anisaldehyde, or p-methoxyacetophenone .
Pharmacokinetics
P-anisic acid is a white crystalline solid which is insoluble in water, highly soluble in alcohols, and soluble in ether and ethyl acetate . These properties may influence the bioavailability of this compound.
Result of Action
Given its antiseptic properties, it may inhibit bacterial growth and survival
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in alcohol-based solutions . Additionally, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other compounds.
properties
IUPAC Name |
2-ethoxy-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-14-9-6-7(13-2)4-5-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIKDNPMAOUGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541186 | |
Record name | 2-Ethoxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55085-15-9 | |
Record name | 2-Ethoxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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